molecular formula C20H19NO3S2 B2822399 (Z)-3-(2,3-dimethylphenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one CAS No. 306324-12-9

(Z)-3-(2,3-dimethylphenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one

Cat. No. B2822399
CAS RN: 306324-12-9
M. Wt: 385.5
InChI Key: HPCPVUGNGFJESO-WQRHYEAKSA-N
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Description

(Z)-3-(2,3-dimethylphenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C20H19NO3S2 and its molecular weight is 385.5. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Potential

  • Thiazolidin-4-one derivatives, including compounds similar to the one , have been synthesized and evaluated for their antimicrobial and anticancer potentials. Notably, specific derivatives showed significant activity against both microbial agents and cancer cells. The quantitative structure-activity relationship (QSAR) studies highlighted the importance of topological and electronic parameters in describing the antimicrobial activity of these compounds (Deep et al., 2016).

Supramolecular Structures

  • Research into the supramolecular structures of thioxothiazolidin-4-ones, including compounds similar to the one , revealed that they form hydrogen-bonded dimers and chains. This structural analysis provides insight into the molecular interactions and potential applications of these compounds (Delgado et al., 2005).

Synthesis and Characterization

  • The synthesis and characterization of related thioxothiazolidin-4-one derivatives have been conducted, including studies on their antimicrobial activity and docking studies. These findings contribute to the understanding of the chemical properties and potential applications of such compounds (Spoorthy et al., 2021).

Molecular Structure Investigation

  • Investigations into the molecular structure of similar thioxothiazolidin-4-one compounds have been carried out using techniques like X-ray diffraction and density functional theory. These studies provide valuable data on the compound's geometric and electronic structure, which is crucial for its application in various fields (Benhalima et al., 2011).

Potential in Photodynamic Therapy

  • Research into derivatives of thioxothiazolidin-4-one has shown potential for applications in photodynamic therapy, particularly in the treatment of cancer. These compounds demonstrate properties like high singlet oxygen quantum yield, which are significant for Type II photosensitizers used in such therapies (Pişkin et al., 2020).

Fluorescent Chemosensors

  • Thioxothiazolidin-4-one derivatives have been developed as fluorescent chemosensors for metal ions, demonstrating selective and marked fluorescence increases in aqueous media. This highlights their potential in applications like water sample analyses and cell imaging (Park et al., 2020).

properties

IUPAC Name

(5Z)-3-(2,3-dimethylphenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S2/c1-4-24-17-10-14(8-9-16(17)22)11-18-19(23)21(20(25)26-18)15-7-5-6-12(2)13(15)3/h5-11,22H,4H2,1-3H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCPVUGNGFJESO-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(2,3-dimethylphenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one

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